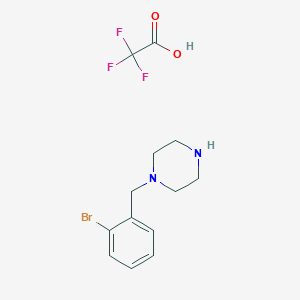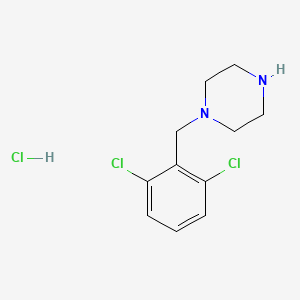![molecular formula C20H19NO3 B4898007 3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4898007.png)
3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-phenyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-phenyl-2-cyclohexen-1-one, commonly known as BP-C1, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a synthetic compound that was first synthesized in 2009 by a group of researchers led by Dr. Bharat B. Aggarwal at the University of Texas MD Anderson Cancer Center. BP-C1 has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mécanisme D'action
The exact mechanism of action of BP-C1 is not fully understood. However, it has been proposed that BP-C1 exerts its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. BP-C1 has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
BP-C1 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which may help in reducing inflammation in various diseases. It has also been found to induce apoptosis in cancer cells, which may help in the treatment of cancer. In addition, BP-C1 has been found to possess anti-oxidant properties, which may help in preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
BP-C1 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations associated with the use of BP-C1 in lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
Orientations Futures
There are several potential future directions for research on BP-C1. One area of research could be to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be to investigate its anti-cancer properties and its potential use in the treatment of various types of cancer. In addition, further research could be done to elucidate its exact mechanism of action and to evaluate its safety and toxicity in pre-clinical studies.
Méthodes De Synthèse
The synthesis of BP-C1 involves the reaction of 3-[(1,3-benzodioxol-5-yl)methyl]cyclohex-2-en-1-one with methylamine hydrochloride in the presence of sodium borohydride. The reaction is carried out in a solvent mixture of ethanol and water at room temperature. The resulting product is purified by column chromatography to obtain pure BP-C1.
Applications De Recherche Scientifique
BP-C1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, BP-C1 has been found to exhibit anti-oxidant properties, which may help in preventing oxidative damage to cells.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-18-10-16(15-4-2-1-3-5-15)9-17(11-18)21-12-14-6-7-19-20(8-14)24-13-23-19/h1-8,11,16,21H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNBYNXCQXXKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-fluorophenoxy)propyl]-1-butanamine](/img/structure/B4897937.png)


![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4897950.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4897971.png)
![9-[4-(diisopropylamino)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B4897983.png)
![6-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4897991.png)

![5-imino-6-[2-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4898008.png)
![ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate](/img/structure/B4898021.png)
